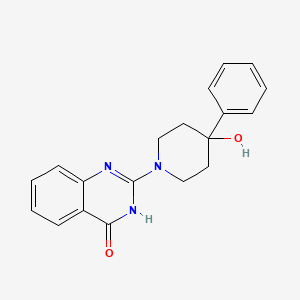
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenylacetonitrile and formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a condensation reaction between anthranilic acid and formamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds (nitric acid).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroquinazolinone derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-2(1H)-one: A similar compound with a different position of the quinazolinone core.
4-Phenylpiperidin-4-ol: A simpler compound with a similar piperidine ring structure.
Quinazolin-4(1H)-one: The core structure without the piperidine and phenyl groups.
Uniqueness
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Biological Activity
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O2, with a molar mass of 321.37 g/mol. The compound features a quinazolinone core with a phenylpiperidine substituent, which is critical for its biological activity .
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a series of quinazolinones were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Neuropharmacological Effects
Research has highlighted the neuropharmacological potential of this compound. It has been investigated for its effects on neurotransmitter systems, particularly its antagonistic activity on serotonin receptors, which may contribute to antidepressant-like effects in animal models .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. In vivo studies demonstrated a reduction in inflammation markers in models of acute and chronic inflammation .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers administered the compound to mice subjected to stress-induced depression models. The results showed a marked improvement in behavioral tests, indicating potential antidepressant effects mediated through serotonin receptor modulation .
Properties
CAS No. |
61779-13-3 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c23-17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19(24,11-13-22)14-6-2-1-3-7-14/h1-9,24H,10-13H2,(H,20,21,23) |
InChI Key |
KNYJCQVSWJLQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















